![molecular formula C22H22N2O3 B2858169 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034209-55-5](/img/structure/B2858169.png)
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a unique structure that combines a furan ring, a pyridine ring, and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using pyridine-3-carboxaldehyde as a starting material.
Coupling Reactions: The furan and pyridine rings are coupled using various reagents and catalysts, such as 3-(furan-3-yl)acrylic acid and pyridine-3-carboxaldehyde.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase (POP) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neuropeptides and thereby modulating their levels in the central nervous system. This can lead to potential therapeutic effects in neurodegenerative diseases and oncology.
相似化合物的比较
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Another compound with a similar structure, known for its inhibitory activity against prolyl oligopeptidase (POP).
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit inhibitory activity against enzymes like CDK2, making them potential candidates for cancer treatment.
Uniqueness
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its combination of a furan ring, a pyridine ring, and a tetrahydropyran ring, which imparts unique chemical and biological properties. Its potential as a POP inhibitor and its diverse applications in medicinal chemistry, materials science, and industrial research highlight its significance in scientific research.
属性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPTVZORYUZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
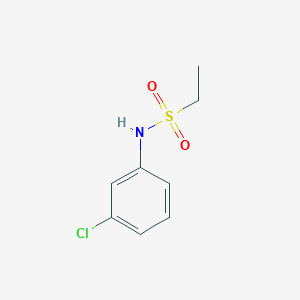
![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
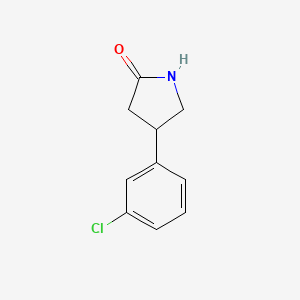
![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)
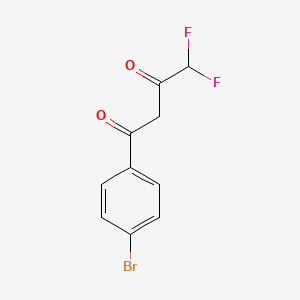
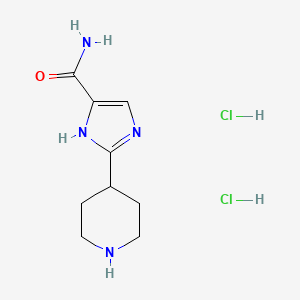
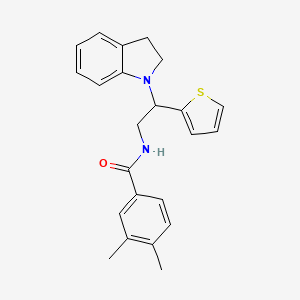
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)
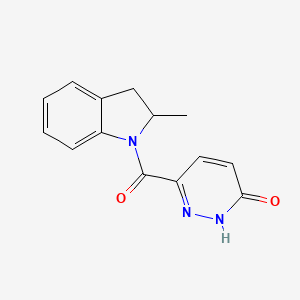
![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)
![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2858108.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2858109.png)
